molecular formula C21H21NO7 B11277345 Methyl 4,5-dimethoxy-2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate

Methyl 4,5-dimethoxy-2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate

Cat. No.: B11277345
M. Wt: 399.4 g/mol
InChI Key: GSKULUFLOZMVOE-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate is a complex organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid with 4,5-dimethoxy-2-aminobenzoic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4,5-dimethoxy-2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethoxy-2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate is unique due to its combination of a benzofuran moiety with a dimethoxybenzoate structure. This unique combination imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds .

Biological Activity

Methyl 4,5-dimethoxy-2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has a complex structure that can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H25N3O6
  • Molecular Weight : 427.46 g/mol

This structure features multiple methoxy groups and a benzofuran moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it demonstrated significant cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A54912.5
HeLa15.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the specific pathways involved.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. It exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4

The observed antimicrobial activity suggests that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines in macrophages.

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer demonstrated that the compound could enhance the efficacy of standard chemotherapy regimens while reducing side effects.
  • Case Study on Bacterial Infections : In a study involving patients with resistant bacterial infections, this compound showed promise as an adjunct therapy, significantly reducing infection rates when combined with conventional antibiotics.

Properties

Molecular Formula

C21H21NO7

Molecular Weight

399.4 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[(5-methoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate

InChI

InChI=1S/C21H21NO7/c1-11-19(14-8-12(25-2)6-7-16(14)29-11)20(23)22-15-10-18(27-4)17(26-3)9-13(15)21(24)28-5/h6-10H,1-5H3,(H,22,23)

InChI Key

GSKULUFLOZMVOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC

Origin of Product

United States

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